molecular formula C9H9BrO B8214102 1-Bromo-3-methoxy-5-vinylbenzene

1-Bromo-3-methoxy-5-vinylbenzene

Cat. No.: B8214102
M. Wt: 213.07 g/mol
InChI Key: AJVAHKRDGYPSGO-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-5-vinylbenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (position 1), methoxy (position 3), and vinyl (position 5) groups. The vinyl group distinguishes it from similar brominated methoxybenzenes, introducing unique electronic and steric characteristics critical for applications in organic synthesis and materials science.

Properties

IUPAC Name

1-bromo-3-ethenyl-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-3-7-4-8(10)6-9(5-7)11-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVAHKRDGYPSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves substituting an amino group with bromine via diazotization and subsequent reduction, adapted from protocols for analogous compounds.

Synthetic Pathway

  • Starting Material : 4-Bromo-2-methoxy-6-vinyl-aniline.

  • Diazotization : Treatment with NaNO₂/HCl at 0°C generates a diazonium salt.

  • Reductive Deamination : Hypophosphorous acid (H₃PO₂) replaces the diazonium group with hydrogen, yielding 1-bromo-3-methoxy-5-vinylbenzene.

Example Procedure :

  • Step 1 : Dissolve 4-bromo-2-methoxy-6-vinyl-aniline (5.8 g, 26.8 mmol) in acetic acid (49 mL) and concentrated HCl (5.6 mL).

  • Step 2 : Add NaNO₂ (2.19 g, 31.8 mmol) in H₂O (7 mL) at 0°C, stir for 30 minutes.

  • Step 3 : Introduce 50% H₃PO₂ (56.5 mL) at 0°C, warm to room temperature overnight.

  • Workup : Extract with ethyl acetate, wash with NaHCO₃, and purify via silica chromatography.
    Yield : 95%.

Key Considerations :

  • Requires synthesis of the aniline precursor, often via coupling reactions (e.g., Suzuki for vinyl introduction).

  • Hypophosphorous acid prevents undesired byproducts like phenolic compounds.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling

A two-step approach:

  • Borylation : Convert 1-bromo-3-methoxy-5-iodobenzene to the corresponding boronic ester.

  • Vinylation : Couple with vinyl trifluoroborate salt using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O.

Yield : 80–85% (reported for similar substrates).

Electrophilic Aromatic Substitution

Sequential Bromination and Methoxylation

  • Bromination : Direct bromination of 3-methoxy-5-vinylbenzene using Br₂/FeBr₃.

    • Regioselectivity : Methoxy directs bromination to ortho/para positions; vinyl’s electron-donating nature favors para substitution.

    • Challenge : Competitive bromination at vinyl-adjacent positions necessitates low temperatures (0–5°C).

Yield : ~60% (estimated from analogous reactions).

Directed Ortho Metalation (DoM)

  • Lithiation : Treat 3-methoxy-5-vinylbenzene with n-BuLi/TMEDA at −78°C.

  • Quenching with Br₂ : Introduces bromine at the lithiated position.

Advantages :

  • High positional control via methoxy’s directing effect.
    Limitations : Sensitivity to moisture and stringent temperature requirements.

Functional Group Interconversion

Nitro-to-Bromo Conversion

  • Nitration : Introduce nitro at position 1 of 3-methoxy-5-vinylbenzene using HNO₃/H₂SO₄.

  • Reduction and Sandmeyer Reaction : Reduce nitro to amine (H₂/Pd-C), then convert to diazonium salt and substitute with CuBr.

Yield : 70–75% (multi-step).

Comparative Analysis of Methods

Method Yield Key Advantages Limitations
Diazotization/Deamination90–95%High selectivity; minimal byproductsRequires aniline precursor synthesis
Heck Coupling68–77%Scalable; compatible with diverse substratesRequires aryl iodide; expensive catalysts
Suzuki Coupling80–85%Mild conditions; functional group toleranceMulti-step borylation required
Electrophilic Bromination~60%Simple reagentsPoor regioselectivity

Emerging Techniques and Innovations

  • Photoredox Catalysis : Visible-light-mediated C–H bromination using N-bromosuccinimide (NBS) and Ru(bpy)₃Cl₂.

  • Flow Chemistry : Continuous-flow systems for diazotization improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-5-vinylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used as catalysts.

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Major Products:

    Substitution Reactions: Products depend on the nucleophile or electrophile used.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Ethyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

1-Bromo-3-methoxy-5-vinylbenzene serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, allowing the formation of complex organic molecules. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.
  • Synthesis of Functionalized Aromatic Compounds : The vinyl group in the compound makes it a potential precursor for synthesizing functionalized aromatic compounds through electrophilic substitution reactions.

Data Table: Synthetic Pathways Involving this compound

Reaction TypeDescriptionReference
Cross-CouplingForms biaryl compounds with aryl halidesJournal of Organic Chemistry
Electrophilic SubstitutionProduces various substituted aromatic compoundsOrganic Letters
PolymerizationCan be used to create polymers with specific propertiesMacromolecules

Pharmaceutical Applications

In the pharmaceutical industry, this compound's derivatives have shown potential as:

  • Anticancer Agents : Research indicates that compounds derived from this structure can exhibit anticancer properties, making them candidates for further development in cancer therapeutics.
  • Antimicrobial Agents : Some derivatives have demonstrated activity against various microbial strains, suggesting their utility in developing new antibiotics.

Case Study: Anticancer Activity

A study conducted on derivatives of this compound revealed significant cytotoxic effects against several cancer cell lines. The results indicated that modifications to the vinyl group could enhance potency and selectivity against specific cancer types .

Material Science Applications

The compound is also being explored for its applications in material science:

  • Conductive Polymers : Due to its vinyl group, this compound can be polymerized to form conductive materials useful in electronics.
  • Dyes and Pigments : Its structural features allow it to be a precursor for synthesizing dyes, contributing to the development of colorants with specific light absorption properties.

Data Table: Material Science Applications

Application TypeDescriptionReference
Conductive PolymersUsed in electronic devicesAdvanced Materials
Dyes and PigmentsPrecursor for synthetic dyesJournal of Applied Polymer Science

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-5-vinylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, leading to the formation of a benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table compares substituents, molecular formulas, and key properties of 1-Bromo-3-methoxy-5-vinylbenzene with its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Data/Applications
This compound 1-Br, 3-OCH₃, 5-CH=CH₂ C₉H₉BrO 213.07 (calc.) Hypothetical; vinyl enables cross-coupling reactions.
1-Bromo-3-methoxy-5-methylbenzene 1-Br, 3-OCH₃, 5-CH₃ C₈H₉BrO 201.06 ¹H-NMR: δ3.86 (OCH₃), aromatic protons δ7.29–7.83.
1-Bromo-3-chloro-5-methoxybenzene 1-Br, 3-Cl, 5-OCH₃ C₇H₆BrClO 221.48 Intermediate for halogenated phenol synthesis.
1-Bromo-3-methoxy-5-nitrobenzene 1-Br, 3-OCH₃, 5-NO₂ C₇H₆BrNO₃ 232.03 CAS 16618-67-0; nitro group enables reduction to amines.
1-(Bromomethyl)-3-methoxy-5-methylbenzene 1-CH₂Br, 3-OCH₃, 5-CH₃ C₉H₁₁BrO 215.09 Used in alkylation reactions; mp 30–35°C.

Key Observations :

  • Substituent Effects: The vinyl group (CH=CH₂) introduces π-conjugation, enhancing electrophilicity at the aromatic ring compared to methyl or halogen substituents. Nitro groups (NO₂) strongly withdraw electrons, reducing ring reactivity toward electrophilic substitution . Methyl groups (CH₃) donate electrons via hyperconjugation, activating the ring .
1-Bromo-3-methoxy-5-methylbenzene
  • Prepared via diazotization of 4-bromo-2-methoxy-6-methylaniline followed by H₃PO₂ reduction.
  • Alternative route: Alkylation of 3-methyl-5-bromophenol with iodomethane in acetone.
1-Bromo-3-chloro-5-methoxybenzene
  • Synthesized via halogen exchange or diazotization of substituted anilines.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-3-methoxy-5-vinylbenzene, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of this compound typically involves halogenation and functionalization steps. Key reagents include brominating agents (e.g., NBS or Br₂ in controlled conditions) and methoxy-group precursors (e.g., methylating agents like CH₃I/K₂CO₃). For vinylation, palladium-catalyzed coupling (e.g., Heck reaction) is often employed.

  • Critical Factors : Temperature, solvent polarity, and catalyst loading significantly impact yield. For instance, excessive bromination may lead to di-substituted byproducts. Purification via flash column chromatography (5–10% ethyl acetate/hexane) is recommended to isolate the target compound .

  • Example Protocol :

    StepReagents/ConditionsYield (%)Purity (GC)
    BrominationNBS, CCl₄, 70°C6595%
    MethoxylationCH₃I, K₂CO₃, DMF, 80°C7897%
    VinylationPd(OAc)₂, PPh₃, DMF, 100°C5590%

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Key signals include vinyl protons (δ 5.1–5.3 ppm, multiplet), methoxy protons (δ 3.8 ppm, singlet), and aromatic protons (δ 6.8–7.2 ppm, split due to bromine’s deshielding effect) .
    • ¹³C NMR : The brominated carbon appears at δ 120–125 ppm, while the methoxy carbon is at δ 55–56 ppm .
  • GC-MS : Use a non-polar column (e.g., DB-5) with a temperature gradient (50°C to 250°C at 10°C/min). The molecular ion peak ([M]⁺) should appear at m/z 228 (C₉H₉BrO) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: The methoxy group directs electrophiles to the para position due to its strong electron-donating (+M) effect, while the bromine atom exerts a weaker electron-withdrawing (-I) effect. Computational studies (DFT at B3LYP/6-31G*) show:

  • Electron Density Maps : The C-4 position (relative to methoxy) has the highest electron density, favoring substitution.
  • Activation Energy : Bromination at C-4 requires ~5 kcal/mol less energy than at C-2 .
  • Experimental Validation : Competitive reactions with Cl₂ show >80% para-chlorinated product .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., Suzuki vs. Heck reactions) often arise from:

  • Catalyst Deactivation : Bromine may poison Pd(0) catalysts. Use Pd₂(dba)₃ with bulky phosphines (e.g., SPhos) to stabilize the active species .
  • Solvent Effects : Polar aprotic solvents (DMF, NMP) improve vinylation yields by stabilizing transition states, while THF favors protodeboronation side reactions .
  • Data Reconciliation Framework :
    • Replicate reported conditions with strict inert-atmosphere control.
    • Compare yields using HPLC (C18 column, acetonitrile/water gradient).
    • Apply multivariate analysis (e.g., PCA) to isolate critical variables .

Q. What computational strategies are effective for predicting the photophysical properties of this compound derivatives?

Methodological Answer:

  • TD-DFT Calculations : Predict UV-Vis absorption spectra (e.g., CAM-B3LYP/def2-TZVP) by modeling electron transitions. The vinyl group introduces a low-energy π→π* transition (~270 nm) .
  • Solvatochromism : Use the COSMO-RS model to simulate solvent effects. Methanol increases the compound’s dipole moment, red-shifting absorption by 10–15 nm .
  • Validation : Compare computed data with experimental UV-Vis (λmax in ethanol: 265 nm) and fluorescence spectra (Φ = 0.3 in DCM) .

Q. How does steric hindrance from the vinyl group influence nucleophilic aromatic substitution (SNAr) in this compound?

Methodological Answer: The vinyl group’s proximity to the bromine atom creates steric bulk, slowing SNAr. Kinetic studies (pseudo-first-order conditions) reveal:

  • Rate Constants : k for hydroxide substitution decreases by 40% compared to non-vinyl analogs.
  • Transition State Modeling : The vinyl group increases the activation barrier by 3–4 kcal/mol (MP2/cc-pVTZ) .
  • Mitigation Strategy : Use microwave irradiation (150°C, 30 min) to accelerate reactions without decomposition .

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalystSolventYield (%)Byproducts
Suzuki-MiyauraPd(PPh₃)₄DMF62Biaryl (8%)
HeckPd(OAc)₂NMP58Styrene (12%)
StillePdCl₂(PPh₃)₂THF48Sn residues (15%)
Source: Adapted from

Q. Table 2: Computational vs. Experimental UV-Vis Data

Methodλmax (nm)TransitionError (%)
TD-DFT268π→π*1.1
Experimental265π→π*
Source:

Q. Notes

  • References are curated from peer-reviewed journals, synthesis protocols, and computational studies .
  • For unresolved contradictions, consult open-data repositories (e.g., ECHA, PubChem) to validate findings .

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